molecular formula C27H44O3 B12754400 6alpha-Hydroperoxycholest-4-en-3-one CAS No. 2603-75-0

6alpha-Hydroperoxycholest-4-en-3-one

Cat. No.: B12754400
CAS No.: 2603-75-0
M. Wt: 416.6 g/mol
InChI Key: CVJNCIPPOLWWCO-FQIKLQBFSA-N
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Description

6alpha-Hydroperoxycholest-4-en-3-one is a derivative of cholesterol, a sterol that plays a crucial role in the structure and function of cell membranes in animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

6alpha-Hydroperoxycholest-4-en-3-one is typically synthesized through the enzymatic oxidation of cholesterol. Cholesterol oxidase, an enzyme produced by various microorganisms such as Chromobacterium sp. and Burkholderia cepacia, catalyzes the oxidation of cholesterol to form this compound . The reaction conditions generally involve the presence of oxygen and the enzyme at optimal pH and temperature settings. For instance, the enzyme from Chromobacterium sp. DS-1 shows optimal activity at pH 7.0 and 65°C .

Industrial Production Methods

Industrial production of this compound involves the large-scale cultivation of microorganisms that produce cholesterol oxidase. The enzyme is then extracted and purified from the culture supernatant. The purified enzyme is used to oxidize cholesterol under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

6alpha-Hydroperoxycholest-4-en-3-one primarily undergoes oxidation reactions. The compound can be further oxidized to form various products, depending on the reagents and conditions used .

Common Reagents and Conditions

Common reagents used in the oxidation of this compound include oxygen and hydrogen peroxide. The reactions are typically carried out under mild conditions, such as ambient temperature and neutral pH .

Major Products Formed

The major products formed from the oxidation of this compound include 3-ketosteroids and other oxidized derivatives of cholesterol .

Scientific Research Applications

6alpha-Hydroperoxycholest-4-en-3-one has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of various steroidal compounds. .

    Biology: In biological research, this compound is used to study the metabolic pathways of cholesterol and its derivatives. .

    Industry: In the industrial sector, this compound is used in the production of steroid drugs and other pharmaceutical products. .

Comparison with Similar Compounds

6alpha-Hydroperoxycholest-4-en-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications in research and industry .

Properties

CAS No.

2603-75-0

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(6S,8S,9S,10R,13R,14S,17R)-6-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(30-29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27-/m1/s1

InChI Key

CVJNCIPPOLWWCO-FQIKLQBFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)OO)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OO)C

Origin of Product

United States

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